

# Pranazepide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Pranazepide**, also known as FK-480, is a potent and selective non-peptide antagonist of the cholecystokinin A (CCK-A) receptor. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a CCK-A receptor antagonist. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a visualization of the signaling pathway it modulates. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on gastrointestinal disorders and other conditions involving the cholecystokinin system.

### **Chemical Structure and Identification**

**Pranazepide** is a complex heterocyclic molecule with the systematic IUPAC name N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide[1].

Table 1: Chemical Identifiers for **Pranazepide**[1]



| Identifier | Value                                                                                                                                                                                          |  |
|------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name | N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide                                                                   |  |
| SMILES     | C1CN2C(=O)INVALID-LINK<br>NC(=O)C5=CC6=CC=C6N5                                                                                                                                                 |  |
| InChI      | InChI=1S/C26H19FN4O2/c27-19-10-3-2-8-<br>17(19)22-18-9-5-7-15-12-13-<br>31(23(15)18)26(33)24(29-22)30-25(32)21-14-<br>16-6-1-4-11-20(16)28-21/h1-11,14,24,28H,12-<br>13H2,(H,30,32)/t24-/m1/s1 |  |
| InChlKey   | WKJDXKWFGJWGAS-XMMPIXPASA-N                                                                                                                                                                    |  |
| CAS Number | 150408-73-4                                                                                                                                                                                    |  |
| Synonyms   | FK-480, Panazepide                                                                                                                                                                             |  |

# **Physicochemical Properties**

The physicochemical properties of **Pranazepide** are crucial for its formulation, delivery, and pharmacokinetic profile. While experimentally determined values for properties such as melting point, boiling point, and pKa are not readily available in the public domain, computed values provide useful estimates.

Table 2: Physicochemical Properties of Pranazepide



| Property                     | Value                                                                                                                                                                      | Source                |
|------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|
| Molecular Formula            | C26H19FN4O2                                                                                                                                                                | PubChem[1]            |
| Molecular Weight             | 438.5 g/mol                                                                                                                                                                | PubChem (Computed)[1] |
| XLogP3                       | 4.3                                                                                                                                                                        | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count    | 2                                                                                                                                                                          | PubChem (Computed)    |
| Hydrogen Bond Acceptor Count | 5                                                                                                                                                                          | PubChem (Computed)    |
| Rotatable Bond Count         | 3                                                                                                                                                                          | PubChem (Computed)    |
| Solubility                   | A preparation method for an in vivo formula involves dissolving in DMSO and subsequent dilution with PEG300, Tween 80, and saline/PBS, suggesting poor aqueous solubility. | TargetMol             |

# **Mechanism of Action and Signaling Pathway**

**Pranazepide** functions as a selective antagonist of the cholecystokinin A (CCK-A) receptor, a G protein-coupled receptor (GPCR). Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a key role in various physiological processes, including digestion, appetite regulation, and anxiety.

Upon binding of the endogenous ligand CCK, the CCK-A receptor activates a signaling cascade. **Pranazepide**, by competitively binding to the receptor, prevents this activation.





Click to download full resolution via product page

Caption: Pranazepide's antagonistic action on the CCK-A receptor signaling pathway.

## **Experimental Protocols**

The following protocols are based on methodologies described for the synthesis and biological evaluation of **Pranazepide** (FK-480) and related compounds.

## Synthesis of Pranazepide (FK-480)

The synthesis of **Pranazepide** is a multi-step process involving the formation of a tricyclic 1,4-benzodiazepine core followed by coupling with an indole-2-carboxamide moiety. A key precursor is the (3S)-amino-1,4-benzodiazepine derivative. The absolute configuration of this precursor was confirmed by X-ray crystallography of its ureido derivative with (S)-alphamethylbenzyl isocyanate. The final step involves the amide bond formation between the tricyclic amine and indole-2-carboxylic acid.

A detailed, step-by-step synthesis protocol would require access to the full text of the primary literature, which is not publicly available. The general synthetic strategy is derived from the abstract of "Studies on a novel, potent and orally effective cholecystokinin A antagonist, FK-480. Synthesis and structure-activity relationships of FK-480 and related compounds."

## In Vitro CCK-A Receptor Binding Assay

This assay is designed to determine the affinity of **Pranazepide** for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:



- Rat pancreatic membranes (source of CCK-A receptors)
- 125I-CCK-8 (radiolabeled ligand)
- Pranazepide (test compound)
- Binding buffer (e.g., Tris-HCl buffer containing MgCl2, bacitracin, and bovine serum albumin)
- Glass fiber filters
- Scintillation counter

#### Procedure:

- Prepare a suspension of rat pancreatic membranes in binding buffer.
- In a series of tubes, add the membrane suspension, a fixed concentration of 125I-CCK-8, and varying concentrations of **Pranazepide**.
- For determining non-specific binding, add a high concentration of unlabeled CCK-8 to a set of control tubes.
- Incubate the mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of Pranazepide and determine the IC50 value (the concentration of Pranazepide that inhibits 50% of the specific binding of 125I-CCK-8).

This protocol is a generalized representation based on the abstract of the primary literature describing the evaluation of FK-480.



# In Vivo Evaluation of CCK-A Receptor Antagonism: Inhibition of CCK-8-Induced Gastric Emptying Delay

This in vivo assay assesses the functional antagonism of **Pranazepide** by measuring its ability to reverse the delay in gastric emptying induced by CCK-8 in mice.

### Materials:

- Mice
- CCK-8
- Pranazepide (formulated for oral or parenteral administration)
- Charcoal meal (non-absorbable marker)
- Saline (vehicle control)

#### Procedure:

- Fast the mice overnight with free access to water.
- Administer Pranazepide or its vehicle to different groups of mice at a specified time before
  the start of the experiment.
- Administer CCK-8 or saline to the respective groups.
- Immediately after CCK-8/saline administration, administer a charcoal meal orally.
- After a set period (e.g., 20-30 minutes), euthanize the mice.
- Excise the stomach and the entire small intestine.
- Measure the distance traveled by the charcoal meal in the small intestine.
- Calculate the gastric emptying rate as the percentage of the small intestine traversed by the charcoal meal.



 Compare the gastric emptying rates between the different treatment groups to determine the effect of Pranazepide on CCK-8-induced delay.

This protocol is a generalized representation based on the abstract of the primary literature describing the evaluation of FK-480.

## **Logical Workflow for Pranazepide Evaluation**

The evaluation of a compound like **Pranazepide** follows a logical progression from its synthesis to its in vitro and in vivo characterization.



Click to download full resolution via product page

**Caption:** A generalized workflow for the preclinical and clinical evaluation of **Pranazepide**.



### Conclusion

**Pranazepide** is a well-characterized, potent, and selective CCK-A receptor antagonist with potential therapeutic applications in gastrointestinal and other disorders. This technical guide has provided a detailed overview of its chemical structure, properties, and biological activity, along with generalized experimental protocols for its study. Further research and development may continue to elucidate the full therapeutic potential of this compound.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pranazepide | C26H19FN4O2 | CID 132916 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pranazepide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678045#pranazepide-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com